molecular formula C17H13NO2 B14624954 [5-(2-Aminophenyl)furan-2-yl](phenyl)methanone CAS No. 55578-82-0

[5-(2-Aminophenyl)furan-2-yl](phenyl)methanone

Cat. No.: B14624954
CAS No.: 55578-82-0
M. Wt: 263.29 g/mol
InChI Key: RQIVWFXHYHBSMT-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)furan-2-ylmethanone is an organic compound with a complex structure that includes a furan ring, an aminophenyl group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminophenyl)furan-2-ylmethanone typically involves the reaction of 2-aminobenzophenone with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for 5-(2-Aminophenyl)furan-2-ylmethanone are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminophenyl)furan-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the aminophenyl moiety.

Scientific Research Applications

5-(2-Aminophenyl)furan-2-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 5-(2-Aminophenyl)furan-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzophenone: A precursor in the synthesis of 5-(2-Aminophenyl)furan-2-ylmethanone.

    Phenylfuran derivatives: Compounds with similar furan and phenyl structures but different functional groups.

    Aminophenyl ketones: Compounds with similar aminophenyl and ketone functionalities.

Uniqueness

5-(2-Aminophenyl)furan-2-ylmethanone is unique due to its combination of a furan ring, an aminophenyl group, and a phenylmethanone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

55578-82-0

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

[5-(2-aminophenyl)furan-2-yl]-phenylmethanone

InChI

InChI=1S/C17H13NO2/c18-14-9-5-4-8-13(14)15-10-11-16(20-15)17(19)12-6-2-1-3-7-12/h1-11H,18H2

InChI Key

RQIVWFXHYHBSMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3N

Origin of Product

United States

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